4-Acetamidothiophene-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-acetamidothiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-3-12-2-5(6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
ODPIKLZKAAOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC=C1C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies
Regioselective Functionalization of Thiophene (B33073) Scaffolds
This approach begins with a simple, often commercially available, thiophene derivative and introduces the required functional groups in a stepwise and controlled manner. The success of this strategy hinges on the ability to direct substituents to specific positions (regioselectivity) on the thiophene ring.
Directed ortho metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) on the ring, which coordinates to a strong organolithium base (like n-butyllithium). This coordination directs the base to deprotonate the proton at the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by an electrophile to introduce a new functional group with high precision.
In the context of thiophene, heteroatom-containing groups are effective DMGs. uwindsor.carsc.org An amide group, such as the acetamido group, is a well-established DMG. Therefore, a plausible synthetic route could involve the DoM of 3-acetamidothiophene. The acetamido group at the C3 position would direct lithiation to the C4 position. Quenching the resulting 4-lithio-3-acetamidothiophene intermediate with carbon dioxide (CO₂) would directly introduce the carboxylic acid group at the desired C4 position, yielding 4-acetamidothiophene-3-carboxylic acid. This method offers a highly regioselective and potentially efficient pathway to the target molecule.
Electrophilic aromatic substitution is a fundamental reaction of thiophene, which is an electron-rich heterocycle. brainly.in Substitution typically occurs preferentially at the C2 position, which is the most nucleophilic and can best stabilize the positive charge of the reaction intermediate (the sigma complex). youtube.compearson.com If the C2 and C5 positions are blocked, substitution may occur at C3 or C4. quimicaorganica.org The directing effects of existing substituents are critical. An acetamido group at C3 would be an activating, ortho-, para- directing group, favoring subsequent electrophilic attack at C2 and C5. A carboxylic acid group at C3 is a deactivating, meta- directing group, which would also direct an incoming electrophile to the C5 position. Therefore, achieving the 3,4-disubstitution pattern via sequential electrophilic substitutions on a monosubstituted thiophene is challenging due to the inherent directing effects.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring toward nucleophilic attack. quimicaorganica.orgcitedrive.com For an SNAr reaction to be a viable route, one would need to start with a thiophene bearing a good leaving group (e.g., a halogen) at the C3 or C4 position and a strongly activating group elsewhere on the ring. researchgate.net The reaction would then involve displacing the leaving group with either an acetamido or a carboxylate precursor. Given the electronic requirements, this pathway is often less direct than methods like DoM for this particular substitution pattern.
Introduction and Modification of the Acetamide (B32628) Moiety
The acetamide group is a critical functional moiety in the target molecule. Its introduction can be achieved through several strategic approaches, most notably through the direct acylation of an amino precursor or the rearrangement of an oxime derivative.
The most direct method for installing the acetamide group is the N-acylation of a pre-existing amino group at the C4 position of the thiophene ring. This transformation typically involves reacting a 4-aminothiophene-3-carboxylate derivative with an acylating agent.
Research Findings: The acylation of aminothiophenes is a robust and widely used transformation. The reaction proceeds by treating the aminothiophene with an acetylating agent such as acetyl chloride or acetic anhydride. To neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction, a base is commonly added. Pyridine or triethylamine (B128534) are frequently used for this purpose, as they act as both a base and a catalyst. The high reactivity of the amino group allows this reaction to proceed under mild conditions, often at room temperature, leading to high yields of the desired N-acetylated product. While the acylation of thiophene itself often requires a Friedel-Crafts catalyst, the direct acylation of an amino substituent is a nucleophilic substitution on the acylating agent and does not require such catalysts.
Table 1: Reagents and Conditions for N-Acylation of Aminothiophenes
| Acylating Agent | Base/Catalyst | Typical Solvent | General Conditions |
|---|---|---|---|
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to room temperature |
| Acetic Anhydride | Pyridine, Sodium Acetate | Acetic Acid, Dichloromethane (DCM) | Room temperature to gentle heating |
An alternative and elegant strategy for forming the acetamide linkage involves the Beckmann rearrangement. This reaction transforms an oxime into an amide, providing an indirect method to introduce the N-acetyl group.
Research Findings: The synthesis would begin with a 4-acetylthiophene-3-carboxylic acid derivative. The acetyl group (a ketone) is first converted into a ketoxime by reacting it with hydroxylamine (B1172632) (NH₂OH). This oxime is then subjected to the Beckmann rearrangement, which is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. The reaction can also be promoted by other reagents such as phosphorus pentachloride or thionyl chloride. The rearrangement is stereospecific, with the group positioned anti-periplanar to the hydroxyl leaving group on the oxime nitrogen migrating. In this case, the thiophene ring itself migrates to the nitrogen atom, leading to the formation of the N-(thienyl)acetamide product. This method is particularly valuable in complex molecule synthesis where direct acylation might be problematic. The archetypal industrial application of this rearrangement is the synthesis of caprolactam from cyclohexanone (B45756) oxime for the production of Nylon 6.
Table 2: Catalysts and Reagents for Beckmann Rearrangement
| Catalyst/Reagent | Common Name/Type | Key Features |
|---|---|---|
| H₂SO₄ | Sulfuric Acid | Strong protic acid, widely used commercially. |
| PPA | Polyphosphoric Acid | Strong acid and dehydrating agent. |
| PCl₅ | Phosphorus Pentachloride | Converts hydroxyl to a good leaving group. |
| SOCl₂ | Thionyl Chloride | Activates the oxime hydroxyl group. |
| Cyanuric Chloride | Organic Catalyst | Allows for catalytic rearrangement under milder conditions. |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of thiophene derivatives is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and improve safety.
Research Findings: Several green methodologies are applicable to the synthesis of the 4-aminothiophene precursor and its subsequent modification. One key area is the use of environmentally benign solvents. For instance, palladium-catalyzed C-H arylation of thiophenes has been successfully performed in water, which can simplify the process and reduce reliance on volatile organic compounds. Another approach is the use of copper-mediated cyclization reactions in ethanol (B145695) to form the thiophene ring.
Atom economy is significantly improved through multicomponent reactions, such as the Gewald synthesis of 2-aminothiophenes, which combines a carbonyl compound, an activated nitrile, and elemental sulfur in a one-pot process. This reduces the number of synthetic steps and minimizes waste. Furthermore, the use of alternative energy sources, such as microwave and ultrasound irradiation, can accelerate reactions, reduce energy consumption, and often improve yields in the synthesis of thiophene-containing compounds.
Table 3: Application of Green Chemistry Principles in Thiophene Synthesis
| Principle | Application in Thiophene Synthesis | Example/Benefit |
|---|---|---|
| Safer Solvents | Replacing hazardous solvents with water or ethanol. | Reduced toxicity and environmental pollution. |
| Catalysis | Using metal catalysts (e.g., Pd, Cu) or organocatalysts. | Increased reaction efficiency, lower waste, milder conditions. |
| Atom Economy | Employing multicomponent reactions like the Gewald synthesis. | Maximizes incorporation of starting materials into the final product. |
| Energy Efficiency | Using microwave or ultrasound-assisted synthesis. | Faster reaction times and lower energy consumption. |
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The key transformations—acylation and the Beckmann rearrangement—proceed through well-defined intermediates and transition states.
Mechanism of N-Acylation: The acylation of a 4-aminothiophene derivative is a classic nucleophilic acyl substitution. The mechanism begins with the lone pair of electrons on the amino nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion in the case of acetyl chloride). Finally, a base (such as pyridine) removes the proton from the nitrogen atom to yield the neutral acetamide product and the hydrochloride salt of the base.
Mechanism of the Beckmann Rearrangement: The mechanism of the Beckmann rearrangement is more complex and has been the subject of extensive study. For a 4-acetylthiophene oxime, the process is initiated by an acid catalyst, which protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O). This is followed by the key step: a concerted 1,2-shift where the group anti to the leaving group—the thiophene ring—migrates from the carbon to the nitrogen atom. This migration occurs simultaneously with the departure of the water molecule, leading to the formation of a resonance-stabilized nitrilium ion intermediate. This concerted process avoids the formation of a highly unstable free nitrene. The nitrilium ion is then attacked by a water molecule, forming a protonated imidic acid. A final deprotonation and tautomerization (a proton shift from the oxygen to the nitrogen) yields the stable amide product, this compound.
Mechanism of Precursor Synthesis (Gewald Reaction): The synthesis of the aminothiophene precursor itself is often achieved via the Gewald reaction, a process whose mechanism has been elucidated through computational studies. The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated acetonitrile (B52724). This is followed by the nucleophilic attack of the resulting enolate on elemental sulfur (S₈), leading to the formation of a polysulfide intermediate. The subsequent steps involve intramolecular cyclization, where the sulfur attacks the nitrile group, and elimination of a sulfur chain, followed by tautomerization to yield the aromatic 2-aminothiophene product. The aromatization is the thermodynamic driving force for the reaction.
Chemical Reactivity, Derivatization, and Transformation Pathways
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for derivatization through several key reaction pathways.
The conversion of 4-acetamidothiophene-3-carboxylic acid to its corresponding esters can be achieved through standard esterification protocols. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. google.comorganic-chemistry.orggoogle.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. google.comorganic-chemistry.org
Another effective method for the synthesis of esters from carboxylic acids under mild conditions is the Steglich esterification. This reaction utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). chemistrysteps.com While specific examples detailing the esterification of this compound are not prevalent in the reviewed literature, the synthesis of structurally related methyl 2-(acylamino)thiophene-3-carboxylates has been reported, indicating the viability of these methods for this class of compounds. researchgate.net
Table 1: Common Esterification Methods
| Method | Reagents | Typical Conditions |
|---|---|---|
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Alcohol as solvent |
The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.netchemsynthesis.com To overcome this, coupling reagents are used to activate the carboxylic acid.
Commonly used coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemistrysteps.comchemsynthesis.compeptide.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. chemsynthesis.comlibretexts.org The reaction is often carried out in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce the risk of racemization if chiral amines are used. nih.govlibretexts.org The synthesis of various thiophene (B33073) carboxamide derivatives has been successfully achieved using these methods, highlighting their applicability to the this compound scaffold. mdpi.comnorthwestern.edunih.gov
Table 2: Key Reagents in Amidation Reactions
| Reagent | Full Name | Role | Byproduct |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Agent | Dicyclohexylurea (DCU) |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Agent | Water-soluble urea |
| HOBt | 1-Hydroxybenzotriazole | Additive (reduces side reactions) | - |
For transformations requiring a more reactive electrophile, this compound can be converted into its corresponding acid halide, most commonly the acid chloride. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are effective for this purpose. nih.govlibretexts.orgchemguide.co.ukcommonorganicchemistry.combeilstein-journals.orgtudelft.nlwikipedia.orgmasterorganicchemistry.com The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. libretexts.orgbeilstein-journals.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. chemguide.co.uk The resulting 4-acetamidothiophene-3-carbonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. wikipedia.org
Acid anhydrides of this compound can also be prepared. A common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt. Alternatively, symmetrical anhydrides can sometimes be formed by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, although this is less common for aromatic carboxylic acids. Carbodiimides like DCC can also be used to synthesize anhydrides from carboxylic acids. peptide.com
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it may require specific conditions. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this reaction. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org For some heteroaromatic carboxylic acids, decarboxylation can be facilitated by heating, sometimes in the presence of a catalyst. libretexts.orgorganic-chemistry.org
In a related context, the in-situ decarboxylation of unstable 2-amino-3-thiophenecarboxylic acids has been utilized to generate labile 2-aminothiophenes, which are then trapped by other reagents in three-component condensation reactions. researchgate.net This suggests that under certain conditions, particularly with the free amino group present, the thiophene-3-carboxylic acid scaffold is susceptible to decarboxylation. The acetamide (B32628) group at the 4-position may influence the electronic properties of the thiophene ring and thus affect the conditions required for decarboxylation.
Transformations Involving the Acetamide Group
The acetamide functionality also offers a route for further chemical modification.
The acetamide group of this compound can be hydrolyzed to yield 4-aminothiophene-3-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions with heating. google.com For instance, a patent for the preparation of thiophene carboxamide derivatives describes a similar hydrolysis step where a related amide is treated with a base like lithium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by heating to effect the removal of the protecting group. google.com This reaction is fundamental for accessing the corresponding primary amine, which can then be used in a variety of subsequent chemical transformations, such as diazotization or the formation of different amides or sulfonamides.
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents at the 3- and 4-positions, namely the carboxylic acid and the acetamido group, significantly influence the regioselectivity and rate of these reactions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. wikipedia.org The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The acetamido group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. numberanalytics.com In the thiophene ring, the positions are numbered, and the available positions for substitution are C2 and C5.
Given the electronic properties of the substituents, the acetamido group at C4 would direct incoming electrophiles to the C5 position, while the carboxylic acid at C3 would also direct to the C5 position (meta to the carboxyl group). Therefore, electrophilic substitution is strongly favored at the C5 position. A study on the nitrodecarboxylation of 2-acetamidothiophene-3-carboxylic acid, a related compound, supports this, showing that nitration occurs at the 5-position. zlibrary.to Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 4-Acetamido-5-nitrothiophene-3-carboxylic acid |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Acetamido-5-halothiophene-3-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 4-Acetamido-5-sulfothiophene-3-carboxylic acid |
To introduce further substituents onto the thiophene ring, especially at positions that are not favored by electrophilic substitution, metal-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require a halogenated precursor. For instance, if the C5 position is first halogenated, this derivative can then be used in Suzuki or Heck reactions.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. mdpi.com A 5-bromo-4-acetamidothiophene-3-carboxylic acid derivative could be coupled with various aryl or vinyl boronic acids to form C-C bonds at the C5 position. nih.gov It is worth noting that the presence of a free carboxylic acid can sometimes interfere with Suzuki reactions, potentially by coordinating with the palladium catalyst. reddit.com In such cases, protection of the carboxylic acid as an ester may be necessary. mdpi.com
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. nih.gov A 5-halo derivative of this compound could react with various alkenes to introduce vinyl groups at the C5 position. Palladium-catalyzed oxidative Heck coupling reactions have also been developed for the direct arylation of C-H bonds, which could potentially be applied to the thiophene ring. organic-chemistry.org Decarboxylative Heck-type couplings of activated carboxylic acids have also been reported. nih.gov
The thiophene ring, while aromatic, can undergo ring-opening or rearrangement reactions under certain conditions, although these are less common than substitution reactions.
Ring-Opening: Reductive desulfurization using Raney nickel is a classic ring-opening reaction for thiophenes, leading to a saturated carbon chain. For this compound, this would theoretically yield a derivative of heptanoic acid. Oxidative ring-opening can also occur with strong oxidizing agents.
Rearrangement Reactions: Thiophene derivatives can undergo photochemical rearrangements. acs.org For instance, irradiation can lead to the formation of "Dewar thiophenes," which can then revert to the original thiophene or rearrange to an isomeric thiophene. nih.gov The thio-Claisen rearrangement is another type of sigmatropic rearrangement that can occur in appropriately substituted thiophenes. semanticscholar.org However, the specific conditions required for such rearrangements in this compound are not documented and would likely be harsh.
Synthesis of Fused Heterocyclic Systems from this compound
The arrangement of the amino (from the acetamido group) and carboxylic acid functionalities on adjacent carbons of the thiophene ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,4-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry. semanticscholar.orgnih.gov
The general strategy involves the cyclocondensation of the 4-amino-3-carboxylic acid derivative (obtained after hydrolysis of the acetamido group) with a one-carbon synthon. Alternatively, the 4-acetamido-3-carboxylic acid can be converted to an amide or ester, which then undergoes cyclization. For example, reaction with formamide (B127407) or triethyl orthoformate can lead to the formation of a thieno[3,4-d]pyrimidin-4-one ring system. researchgate.net The synthesis of various thienopyrimidine derivatives often starts from substituted thiophenes. nih.gov The Biginelli reaction and its variations are also powerful methods for creating pyrimidine (B1678525) rings, which can be adapted for the synthesis of fused systems. mdpi.com
An illustrative synthetic pathway could involve the hydrolysis of the acetamido group to an amine, followed by reaction with a suitable cyclizing agent to form the fused pyrimidine ring. This approach provides a versatile route to a variety of substituted thieno[3,4-d]pyrimidines. nih.govresearchgate.net
| Precursor | Reagent(s) | Fused System |
| 4-Aminothiophene-3-carboxamide | Triethyl orthoformate | Thieno[3,4-d]pyrimidin-4-amine |
| 4-Aminothiophene-3-carboxylic acid | Formic acid | Thieno[3,4-d]pyrimidin-4-one |
| 4-Aminothiophene-3-carbonitrile | Guanidine | 2,4-Diaminothieno[3,4-d]pyrimidine |
Applications As Building Blocks and Probes in Advanced Research
Precursor for Complex Organic Molecules
As a foundational unit, 4-Acetamidothiophene-3-carboxylic acid is instrumental in constructing sophisticated molecular architectures, particularly in the realm of medicinal and materials chemistry.
The thiophene (B33073) nucleus is a prominent heterocyclic structure found in a vast number of medicinally important compounds. mdpi.com The functional groups on this compound enable its use in the synthesis of novel and complex heterocyclic scaffolds. For instance, the carboxylic acid can be converted into an amide, which can then participate in cyclization reactions to form fused ring systems, such as thieno[2,3-d]pyrimidines, which are known for their biological activities. researchgate.net The synthesis of various thiophene carboxamide derivatives has been shown to yield compounds with significant antiproliferative activity against cancer cell lines. mdpi.com
Similarly, the amine functionality, accessible through the hydrolysis of the acetamido group, can be a key nucleophile in reactions to build larger, more elaborate heterocyclic systems. The inherent reactivity of the thiophene ring itself, combined with the directing effects of its substituents, allows for further modifications to create diverse molecular frameworks. researchgate.net Research on related benzo[b]thiophene-3-carboxylic acid derivatives has demonstrated their potential as anticancer agents by targeting specific biological pathways. nih.govresearchgate.net
| Functional Group | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| Carboxylic Acid | Amidation followed by Cyclization | Thieno[2,3-d]pyrimidinones | researchgate.net |
| Carboxylic Acid | Esterification/Amidation | Functionalized Thiophene Esters/Amides | mdpi.com |
| Amine (post-hydrolysis) | Condensation Reactions | Fused Thiophene Heterocycles | researchgate.net |
In chemical biology and drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a cornerstone for identifying new bioactive molecules. nih.gov The structure of this compound makes it an excellent scaffold for such libraries. A scaffold is a core molecular structure to which various functional groups can be systematically attached.
The two distinct functional points on this compound allow for the creation of a two-dimensional combinatorial library. A diverse set of amines can be reacted with the carboxylic acid group to form a library of amides, while a variety of acylating agents can be used to modify the amine (after de-acetylation), or the thiophene ring can be further functionalized. This systematic approach can generate thousands of unique compounds from a single core structure. nih.gov Frameworks like the 4-quinolone-3-carboxylic acid motif have been successfully used as starting points for designing such libraries to find compounds with a range of biological activities. nih.govresearchgate.net The knowledge gained from synthesizing and screening these libraries helps medicinal chemists to design novel compounds for various industrial and biological applications. espublisher.com
Application in Polymer and Material Science Research
The unique electronic and chemical properties of the thiophene ring, combined with its functional handles, make this compound a promising candidate for applications in materials science.
Polythiophenes are a class of conjugated polymers known for their conductive and optical properties, making them useful in electronics such as sensors and organic solar cells. researchgate.net Introducing functional groups onto the thiophene monomer can tune the properties of the resulting polymer. The carboxylic acid group in this compound is particularly useful in this regard.
Carboxylic acid-functionalized thiophene monomers can be polymerized to create polymers with improved solubility, processability, and functionality. researchgate.net These acidic groups can serve as proton sources, influencing the polymer's electronic properties and its interactions with other molecules. d-nb.info For example, the polymerization of thiophene-3-acid derivatives can yield water-soluble conjugated polymers. researchgate.net Furthermore, the carboxylic acid side-chains provide sites for post-polymerization modification, allowing for the attachment of other molecules, such as biomolecules for sensor applications. d-nb.info The synthesis of donor-acceptor π-conjugated polymers using terthiophene-dicarboxylate units has been shown to produce materials with good thermal stability and hole mobility, suitable for optoelectronic applications. rsc.org
| Property | Effect of -COOH Group | Potential Application | Reference |
|---|---|---|---|
| Solubility | Enhances solubility, particularly in polar solvents or aqueous media (as a salt). | Improved processability, solution-based sensors. | researchgate.net |
| Electronic Properties | Acts as an electron-withdrawing group, can serve as a proton source. | Tuning of band gap, chemical sensing. | d-nb.info |
| Functionality | Provides a reactive site for covalent attachment of other molecules. | Biosensors, functional surfaces. | google.com |
The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Carboxylic acids are highly versatile ligands in coordination chemistry because their carboxylate form can bind to metal cations in various modes (e.g., monodentate, bidentate, bridging). researchgate.net This versatility allows them to be used in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net
This compound, through its carboxylate group, can coordinate with metal ions to form discrete coordination complexes or extended network structures. researchgate.net The specific geometry and properties of these structures would depend on the metal ion used and the reaction conditions. The acetamido group can also participate in hydrogen bonding, further directing the self-assembly of these supramolecular structures. Such aggregates and coordination compounds are of interest for applications in catalysis, gas storage, and as MRI contrast agents. unina.it
Research Tools and Probes
Beyond its role as a building block, this compound and its derivatives have potential as specialized tools for research. For example, derivatives of 4-arylthiophene-3-carboxylic acid have been identified as inhibitors of the ANO1 calcium-activated chloride channel, making them valuable molecular tools for studying pain pathways and providing a basis for developing new analgesic agents. nih.gov
Furthermore, the acetamido-phenyl moiety is a component of some synthesized organic probes. For instance, 4-(4-acetamidophenylazo) pyrogallol (B1678534) has been synthesized and used as a probe for the spectrophotometric determination of certain metal ions in pharmaceutical samples. researchgate.net This suggests that the core structure of this compound could be incorporated into larger, more complex molecules designed as fluorescent or colorimetric probes for detecting specific analytes.
Development of Enzyme Inhibitors and Ligands for Target Validation (Non-Clinical)
The this compound core is conceptually related to the 4-arylthiophene-3-carboxylic acid scaffold, which has been identified as a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. nih.govsemanticscholar.org ANO1 is a crucial protein involved in nerve depolarization and has emerged as a potential therapeutic target for pain management. nih.govbohrium.com Non-clinical research has utilized derivatives of this scaffold to validate ANO1's role in pain signaling.
In one study, a series of 4-arylthiophene-3-carboxylic acid analogues were designed and synthesized to probe their ANO1 inhibitory activity. nih.gov Through systematic modification of the scaffold, researchers established key structure-activity relationships (SAR). For instance, the nature of the substituent at the 4-position of the thiophene ring and the groups attached to the amide nitrogen were found to be critical for potency. semanticscholar.org This optimization led to the discovery of compound 42 , which featured a 4-(4-chlorophenyl) group and a 2-(1-naphthamido) substitution, exhibiting an IC₅₀ value of 0.79 μmol/L. nih.govsemanticscholar.org
Further lead optimization studies produced the compound DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), which demonstrated a dramatic improvement in inhibitory activity, with an IC₅₀ of 24 nM. bohrium.comnih.gov DFBTA was shown to be a selective inhibitor of ANO1 and proved effective in non-clinical inflammatory pain models, such as those induced by formalin and complete Freund's adjuvant. bohrium.comnih.gov These findings validate that the thiophene-3-carboxylic acid backbone is a promising scaffold for developing molecular tools to study ion channel function and for the initial stages of analgesic drug discovery. nih.govbohrium.com
Table 1: Inhibitory Activity of 4-Arylthiophene-3-carboxylic Acid Derivatives against ANO1
| Compound | Structure | ANO1 IC₅₀ (μM) |
|---|---|---|
| Compound 42 | 2-((1-Naphthoyl)amino)-4-(p-tolyl)thiophene-3-carboxylic acid | 0.79 nih.govsemanticscholar.org |
| DFBTA | 4-(4-Chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid | 0.024 bohrium.comnih.gov |
Scaffolds for Agrochemical Research and Development
The thiophene-3-carboxylic acid framework is a recognized structural motif in the development of modern agrochemicals. researchgate.net Its utility is exemplified by the fungicide Silthiofam , which is a N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide. nih.govechemi.com Silthiofam is used as a seed dressing for cereals, primarily to control the "take-all" disease, a destructive root disease caused by the fungus Gaeumannomyces graminis. researchgate.netnih.govechemi.com
The synthesis and development of Silthiofam highlight the chemical robustness and versatility of the thiophene-3-carboxylate core. acs.org The manufacturing process involves the construction of the substituted thiophene ring, followed by conversion of the carboxylic acid group into the final active amide. acs.orgdatapdf.com The presence of the thiophene-3-carboxamide (B1338676) moiety is crucial for its fungicidal activity. The development of this compound demonstrates that the scaffold can be readily functionalized at various positions (2, 4, and 5) to fine-tune its biological activity, selectivity, and physicochemical properties for agricultural applications. nih.govacs.org The success of Silthiofam suggests that the broader class of thiophene-3-carboxylic acids, including derivatives of this compound, represents a promising starting point for the discovery of new crop protection agents. researchgate.net
Table 2: Example of a Thiophene-3-Carboxylic Acid-Based Agrochemical
| Compound Name | Core Scaffold | Application | Target Pathogen |
|---|
| Silthiofam | 4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid | Fungicide Seed Dressing | Gaeumannomyces graminis (Take-all disease) researchgate.netnih.gov |
Role in Organocatalysis and Asymmetric Synthesis Research
While not typically used as a catalyst itself, the this compound scaffold and its precursors are relevant to the field of organocatalysis and asymmetric synthesis as synthetic targets and chiral building blocks. nih.gov The development of methods to produce enantiomerically pure, highly functionalized thiophenes is an active area of research, driven by the prevalence of this heterocycle in bioactive molecules. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, offers an environmentally friendly and efficient way to synthesize chiral compounds. metu.edu.tr Research in this area has led to the development of domino reactions, such as Michael-aldol sequences, to construct complex, optically active tetrahydrothiophenes with excellent enantioselectivities (up to 96% ee). nih.gov These methods allow for the creation of multiple stereocenters in a single, controlled process. researchgate.net
Furthermore, asymmetric hydrogenation using chiral metal catalysts provides another route to enantiomerically pure saturated thiophenes (tetrahydrothiophenes). acs.org The ability to selectively synthesize one enantiomer over another is critical, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of chiral polythiophenes, where a stereogenic center is incorporated into the side chain at the 3-position, is also an area of interest for materials science. rsc.orgrsc.org These advanced synthetic strategies are essential for accessing novel, single-enantiomer thiophene derivatives that can be used as building blocks for pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of 4-Acetamidothiophene-3-carboxylic acid. Methods like Hartree-Fock (HF) theory and post-HF methods can be employed to model the molecule's electronic landscape. These calculations reveal the distribution of electrons within the molecule, which is crucial for predicting its behavior in chemical reactions.
Reactivity indicators, derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting chemical behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For thiophene (B33073) carboxylic acid derivatives, the distribution of these frontier orbitals is often concentrated around the thiophene ring and the carboxylic acid function, highlighting these regions as primary sites for chemical reactions. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl groups in both the carboxylic acid and acetamido moieties are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom of the carboxylic acid and the protons on the thiophene ring would exhibit positive potential (electrophilic sites). researchgate.net
Table 1: Representative Quantum Chemical Descriptors for Thiophene Carboxylic Acid Derivatives
| Descriptor | Typical Calculated Value Range | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |
Note: The values in this table are illustrative and based on general findings for similar thiophene carboxylic acid derivatives. Specific values for this compound would require dedicated calculations.
Density Functional Theory (DFT) Studies for Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying larger molecules like this compound.
Conformational Analysis:
The flexibility of this compound arises from the rotation around the single bonds connecting the carboxylic acid and acetamido groups to the thiophene ring. DFT calculations can be used to perform a systematic search of the potential energy surface to identify the most stable conformers (isomers that can be interconverted by rotation around single bonds). mdpi.com The relative energies of these conformers determine their population at a given temperature. For thiophene-3-carboxylic acids, two primary planar conformations are often considered, differing in the orientation of the carboxylic acid group relative to the sulfur atom of the thiophene ring. researchgate.net The presence of the acetamido group at the 4-position introduces further conformational possibilities. Intramolecular hydrogen bonding between the amide proton and an oxygen of the carboxylic acid, or between the carboxylic acid proton and the amide carbonyl oxygen, could play a significant role in stabilizing certain conformations.
Spectroscopic Property Prediction:
DFT methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. mdpi.comsciforum.netnih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the molecule. For instance, the characteristic C=O stretching frequencies of the carboxylic acid and amide groups can be precisely calculated.
Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can assist in the assignment of signals in experimental NMR spectra, which is a primary method for determining the structure of organic molecules. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides insights into the electronic transitions occurring within the molecule upon absorption of light. biointerfaceresearch.com
Table 2: Predicted Spectroscopic Data for a Representative Conformer of a Thiophene Carboxylic Acid Derivative using DFT
| Spectroscopic Data | Predicted Value/Region | Corresponding Functional Group/Atom |
| IR Stretching Freq. (C=O, acid) | ~1720-1750 cm⁻¹ | Carboxylic acid carbonyl |
| IR Stretching Freq. (C=O, amide) | ~1650-1680 cm⁻¹ | Acetamido carbonyl |
| ¹H NMR Chemical Shift (COOH) | ~12-13 ppm | Carboxylic acid proton |
| ¹³C NMR Chemical Shift (C=O, acid) | ~165-175 ppm | Carboxylic acid carbon |
| UV-Vis λmax | ~250-300 nm | π → π* transitions in the thiophene ring |
Note: These are typical predicted values and can vary depending on the specific conformer, DFT functional, and basis set used in the calculation. Experimental values may also be influenced by solvent effects.
Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions (Non-Clinical)
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein. These non-clinical studies are fundamental in the early stages of drug discovery for identifying and optimizing potential therapeutic agents.
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govscienceopen.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the carboxylic acid and acetamido groups are capable of forming hydrogen bonds with amino acid residues in a protein's active site, while the thiophene ring can participate in hydrophobic or π-stacking interactions.
Molecular Dynamics Simulations:
While molecular docking provides a static picture of the binding event, molecular dynamics simulations introduce the element of time, allowing the study of the dynamic behavior of the ligand-protein complex. nih.govnajah.eduresearchgate.net Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over time. This provides a detailed view of the conformational changes in both the ligand and the protein upon binding and can be used to assess the stability of the complex. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Table 3: Illustrative Output from a Hypothetical Molecular Docking and MD Simulation Study
| Parameter | Example Value | Interpretation |
| Docking Score | -8.5 kcal/mol | A more negative score indicates a higher predicted binding affinity. |
| Binding Free Energy (MM/GBSA) | -45.0 kcal/mol | A more negative value suggests a more favorable binding. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acids in the protein's active site forming crucial bonds. |
| Type of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the forces holding the ligand in the binding site. |
| Average RMSD of Ligand | 1.5 Å | A low and stable RMSD indicates the ligand remains in a consistent pose. |
Note: This table presents hypothetical data to illustrate the type of information obtained from such studies. The actual values would depend on the specific protein target.
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational chemistry offers a powerful lens to investigate the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. rsc.org This provides a step-by-step understanding of how a reaction proceeds, which is often difficult to determine experimentally.
DFT is a commonly used method for these studies. The process begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state structure, which is a first-order saddle point on the potential energy surface, is performed. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path.
Once the transition state is located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that this transition state indeed connects the desired reactants and products. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction, a critical factor in determining the reaction rate.
For example, in the synthesis of derivatives of this compound, such as esterification or amidation of the carboxylic acid group, computational methods could be used to:
Compare the activation energies of different proposed mechanisms.
Investigate the role of catalysts by modeling their interaction with the reactants and transition states.
Understand the regioselectivity and stereoselectivity of reactions.
These computational insights can be invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and selectivity.
Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a computational approach to SAR that develops mathematical models to correlate the chemical structure with biological activity. researchgate.net These models are built using a set of molecules with known activities and a variety of calculated molecular descriptors.
For a series of derivatives of this compound, a QSAR study would involve:
Generating a dataset: Synthesizing and testing a series of analogues where different substituents are introduced at various positions on the molecule.
Calculating theoretical descriptors: For each analogue, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:
Electronic: Descriptors related to the electron distribution, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.
Steric: Descriptors related to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, such as the calculated logarithm of the partition coefficient (logP).
Topological: Descriptors derived from the 2D representation of the molecule, which describe its connectivity and branching.
Developing a QSAR model: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that relates a selection of the most relevant descriptors to the biological activity.
Validating the model: The predictive power of the QSAR model is assessed using statistical validation techniques, often with an external test set of molecules not used in the model development.
A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of synthetic targets, saving time and resources in the search for more potent and selective compounds.
Table 4: Examples of Theoretical Descriptors Used in SAR/QSAR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Electronic | HOMO Energy | Electron-donating capacity |
| Atomic charge on carbonyl oxygen | Potential for hydrogen bonding | |
| Steric | Molecular Volume | Overall size of the molecule |
| Radius of Gyration | Compactness of the molecular shape | |
| Hydrophobic | Calculated logP | Lipophilicity and membrane permeability |
| Topological | Wiener Index | Molecular branching and connectivity |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 4-acetamidothiophene-3-carboxylic acid. By providing a highly accurate mass measurement of the molecular ion, typically with sub-ppm mass accuracy, HRMS allows for the determination of the elemental composition, C₇H₇NO₃S. Techniques such as electrospray ionization (ESI) are well-suited for this polar molecule, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively.
Fragment analysis, performed via tandem mass spectrometry (MS/MS), offers deep structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound is predictable based on its functional groups. Key fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and cleavages associated with the acetamido group. In short-chain carboxylic acids, peaks corresponding to the loss of OH (M-17) and COOH (M-45) are prominent. libretexts.org The fragmentation of the amide side chain could occur through various mechanisms, providing further structural confirmation.
Table 1: Predicted HRMS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss (Da) | Fragment Structure |
|---|---|---|---|
| 186.0225 [M+H]⁺ | Loss of water | 18.0106 | C₇H₅NO₂S⁺ |
| 186.0225 [M+H]⁺ | Loss of ketene | 42.0106 | C₅H₅NO₂S⁺ + CH₂=C=O |
| 186.0225 [M+H]⁺ | Loss of carboxylic acid group | 45.0028 | C₆H₇N₁O₁S₁⁺ |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.
The ¹H NMR spectrum would feature distinct signals for the two thiophene (B33073) ring protons, the amide N-H proton, the acetyl methyl protons, and the carboxylic acid O-H proton. The acidic proton of the carboxylic acid is typically deshielded and appears far downfield in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and exchange. libretexts.org The ¹³C NMR spectrum would show seven distinct carbon signals, with the carbonyl carbons of the carboxylic acid and amide groups appearing at the lowest field (typically 160-180 ppm). libretexts.org
2D NMR techniques are used to assemble the molecular puzzle:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would confirm the adjacency of the two protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying the quaternary carbons and piecing together the entire molecular skeleton. For instance, HMBC would show correlations from the thiophene protons to the carboxylic and acetamido carbonyl carbons, confirming their positions on the ring.
Solid-State NMR (ssNMR) could be employed to study the compound in its native solid form, providing information about molecular packing, polymorphism, and intermolecular interactions that are averaged out in solution-state NMR.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| Thiophene H-2 | ~8.0-8.5 | ~125-130 | C-3, C-4, C(O)OH |
| Thiophene H-5 | ~7.5-8.0 | ~120-125 | C-3, C-4 |
| Amide N-H | ~9.0-10.0 | - | C=O (amide), C-4 |
| Acetyl CH₃ | ~2.1-2.3 | ~20-25 | C=O (amide) |
| Carboxyl O-H | ~10.0-12.0 | - | C(O)OH, C-3 |
| C-3 | - | ~135-140 | H-2, H-5 |
| C-4 | - | ~140-145 | H-2, H-5, N-H |
| C(O)OH | - | ~165-175 | H-2 |
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique would determine the absolute structure of this compound, yielding precise bond lengths, bond angles, and torsional angles.
For this molecule, crystallographic analysis would confirm the planarity of the thiophene ring and reveal the conformation of the acetamido and carboxylic acid substituents relative to the ring. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. It is expected that strong hydrogen bonds would be a dominant feature, likely forming dimeric structures between the carboxylic acid groups (O-H···O=C) and chains or sheets involving the amide groups (N-H···O=C). These hydrogen bonding networks are fundamental to the compound's solid-state properties, such as melting point and solubility.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These techniques are highly complementary and are excellent for identifying key structural motifs.
For this compound, the spectra would be dominated by characteristic absorptions of the carboxylic acid and secondary amide groups.
O-H Stretch: A very broad and strong absorption band in the FT-IR spectrum, typically from 3300 to 2500 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. orgchemboulder.comspectroscopyonline.com
N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹ corresponds to the N-H stretching of the secondary amide.
C-H Stretch: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹. iosrjournals.org
C=O Stretch: Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹ (for hydrogen-bonded dimers), while the amide I band (primarily C=O stretch) is found around 1680-1640 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Amide II Band: A strong band between 1570 and 1515 cm⁻¹, resulting from N-H bending and C-N stretching, is characteristic of secondary amides.
C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid appears in the 1320-1210 cm⁻¹ region, often coupled with the O-H in-plane bend. orgchemboulder.com
Thiophene Ring Vibrations: C=C and C-S stretching vibrations of the thiophene ring would be observed in the fingerprint region (1600-600 cm⁻¹). iosrjournals.org
Raman spectroscopy is particularly useful for analyzing the non-polar bonds and the thiophene ring vibrations, which may be weak in the FT-IR spectrum. The position and width of the O-H, N-H, and C=O bands are sensitive to the strength and nature of hydrogen bonding in the solid state. rsc.orgresearchgate.net
Table 3: Key Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Strong, Very Broad |
| N-H Stretch | Secondary Amide | 3250-3300 | Medium, Sharp |
| C-H Stretch (Aromatic) | Thiophene Ring | 3050-3150 | Weak to Medium |
| C-H Stretch (Aliphatic) | Acetyl Methyl | 2850-2960 | Weak to Medium |
| C=O Stretch | Carboxylic Acid (dimer) | 1680-1710 | Strong |
| Amide I (C=O Stretch) | Secondary Amide | 1640-1680 | Strong |
| Amide II (N-H Bend) | Secondary Amide | 1515-1570 | Strong |
Advanced Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC-UV, GC-MS)
Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and separating them from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common technique for purity analysis of non-volatile compounds like this compound. nih.gov A reversed-phase method, using a C18 column, would be suitable. The mobile phase would likely consist of an acidified aqueous buffer (e.g., using phosphoric or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov UV detection is effective due to the presence of the thiophene chromophore. A properly developed HPLC-UV method can provide high-resolution separation, allowing for the quantification of the main component and the detection of impurities at very low levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary prior to analysis. shimadzu.com The carboxylic acid group can be esterified (e.g., to its methyl or ethyl ester) to increase volatility. This approach is highly effective for impurity profiling, where the high separation efficiency of GC is combined with the definitive identification capabilities of MS. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
Future Research Directions and Emerging Paradigms
Exploiting Novel Reactivity Modes for Unprecedented Transformations
The inherent electronic properties of the thiophene (B33073) ring, coupled with the directing and activating effects of the acetamido and carboxylic acid groups, suggest that 4-acetamidothiophene-3-carboxylic acid could be a substrate for a variety of novel chemical transformations. Future research should focus on moving beyond established reactivity patterns to explore unprecedented transformations.
Key areas for investigation include:
C-H Activation: The thiophene ring possesses C-H bonds at the 2- and 5-positions that are ripe for functionalization. Future studies could explore regioselective C-H activation/arylation or alkylation reactions catalyzed by transition metals like palladium, rhodium, or ruthenium. The directing influence of the C3-carboxylic acid and C4-acetamido groups could be systematically studied to control the site of functionalization, providing rapid access to diverse libraries of derivatives.
Decarboxylative Coupling: The carboxylic acid moiety is not just a key functional handle for amide bond formation but can also serve as a traceless directing group or a leaving group in decarboxylative coupling reactions. Investigating novel palladium- or copper-catalyzed decarboxylative cross-coupling reactions could enable the direct introduction of aryl, vinyl, or alkyl groups at the 3-position, forging C-C bonds in a highly efficient manner.
Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways. For instance, the generation of radical intermediates from the carboxylic acid or through C-H abstraction could lead to novel cyclization or addition reactions, allowing for the construction of complex polycyclic systems built upon the thiophene core.
Computational studies, such as Density Functional Theory (DFT), could be employed to predict the reactivity of different positions on the thiophene ring, guiding experimental design for these novel transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of pharmaceuticals and fine chemicals is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. mdpi.comcmu.edu Integrating the synthesis and derivatization of this compound into flow chemistry and automated platforms presents a significant opportunity for process intensification, improved safety, and rapid library generation. ontosight.aimdpi.com
Future research in this area should target:
Automated Library Synthesis: Utilizing automated flow platforms equipped with robotic liquid handlers and software-controlled reagent dispensing to perform high-throughput synthesis of derivatives. For example, a stock solution of an activated this compound derivative could be flowed and mixed with a pre-plated array of different amines to rapidly generate a large library of amides for biological screening.
Process Analytical Technology (PAT): Integrating in-line analytical techniques such as FT-IR, UV-Vis, or mass spectrometry to enable real-time monitoring and optimization of reaction conditions. This data-rich approach allows for the use of machine learning algorithms to autonomously explore the reaction space and identify optimal process parameters. cmu.edu
The table below outlines a conceptual comparison between traditional batch synthesis and a future automated flow approach for derivatizing this compound.
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Handling of bulk reagents, thermal risks | Small reactor volumes, enhanced heat transfer |
| Reproducibility | Operator-dependent | High, machine-controlled |
| Speed (Library) | Slow, sequential synthesis | Rapid, parallel or sequential synthesis |
| Data Generation | Sparse, end-point analysis | Rich, real-time process data |
Rational Design of Derivatives for Specific Material Science Applications
Thiophene-based molecules are foundational to the field of organic electronics due to their ability to be polymerized into conductive materials known as polythiophenes. cmu.eduacs.org These materials are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.netacs.org The this compound scaffold is a promising, yet unexplored, monomer for creating novel functional polymers.
Rational design strategies for future research include:
Monomer Functionalization: Systematically modifying the substituents on the thiophene ring to tune the electronic properties of the resulting polymer. The acetamido group's nitrogen lone pair and the carboxylic acid's carbonyl group can influence the electron density of the thiophene ring. Future work could involve converting the carboxylic acid to various esters or other functional groups and modifying the N-acetyl group to rationally control the polymer's HOMO/LUMO energy levels.
Solubility and Processability: Polythiophenes are often plagued by poor solubility, which hinders their incorporation into devices. wikipedia.org The acetamido and carboxylic acid groups provide handles for introducing solubilizing side chains (e.g., long alkyl or oligoethylene glycol chains) to improve processability without disrupting the conductive backbone.
Sensing Applications: The acetamido and carboxylic acid groups offer sites for hydrogen bonding and potential coordination with analytes. Polymers derived from this compound could be designed as sensory materials where binding of a target molecule induces a change in the polymer's conjugation, leading to a detectable optical or electrical response. nih.gov
The following table summarizes potential modifications and their projected impact on material properties.
| Modification Site | Example Modification | Target Application | Expected Property Change |
| Carboxylic Acid | Conversion to long-chain ester | OFETs, Printable Electronics | Improved solubility, altered film morphology |
| Acetamido Group | Replacement with benzamido group | OLEDs | Tuned HOMO/LUMO levels, altered emission color |
| Thiophene C5-position | Bromination for polymerization | Conductive Polymers | Enables polymerization via cross-coupling |
| Carboxylic Acid | Conversion to amide with crown ether | Ion Sensors | Selective ion binding, conductivity change |
Development of Biocatalytic or Chemoenzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high stereo-, regio-, and chemo-selectivity. researchgate.netresearchgate.net Developing biocatalytic or chemoenzymatic routes to this compound and its derivatives could provide more sustainable and efficient manufacturing processes.
Promising avenues for future research are:
Enzymatic Amide Bond Formation/Hydrolysis: Utilizing enzymes such as lipases or proteases, potentially in non-aqueous media, to catalyze the formation of amide bonds between the carboxylic acid and various amines. Conversely, amidases could be employed for the selective hydrolysis of the acetamido group to yield the corresponding 4-aminothiophene derivative, a key precursor for further functionalization.
Reductase-Mediated Transformations: Employing carboxylic acid reductases (CARs) to selectively reduce the carboxylic acid to the corresponding aldehyde. acs.org This aldehyde is a versatile intermediate for further chemical modifications, such as reductive amination or Wittig reactions, in a chemoenzymatic cascade.
Whole-Cell Biotransformation: Engineering microorganisms (e.g., E. coli or S. cerevisiae) to produce key precursors or even the final molecule through engineered metabolic pathways. This approach could enable the de novo synthesis of the thiophene core or the stereoselective modification of derivatives from simple feedstocks.
A chemoenzymatic approach combining the strengths of both chemical and biological catalysts could be particularly powerful. acs.orgacs.org For example, a chemical step could be used to synthesize the core thiophene ring, followed by an enzymatic step to introduce chirality or perform a selective functional group transformation.
Exploration of New Biological Target Interactions at the Fundamental Research Level
While derivatives of 4-arylthiophene-3-carboxylic acid have been identified as potent inhibitors of the calcium-activated chloride channel Anoctamin-1 (ANO1), a target for analgesia, the full biological potential of the 4-acetamido variant remains largely unexplored. chemsynthesis.comnih.gov Fundamental research is needed to screen this compound and its close analogues against a wide range of biological targets to uncover new therapeutic opportunities.
Future research should focus on:
Broad-Based Phenotypic Screening: Testing the compound in a variety of cell-based assays representing different disease states (e.g., cancer cell proliferation, inflammation, neuronal activity) to identify unexpected biological activities. The discovery of selective cytostatic effects in 2-aminothiophene derivatives against certain cancer cell lines suggests this could be a fruitful area. nih.gov
Target-Based Screening: Leveraging the structural alerts within the molecule to rationally select targets. For example, the thiophene core is a known hinge-binding motif in many protein kinases, suggesting that libraries based on this scaffold should be screened against panels of kinases. Similarly, its activity against ion channels like ANO1 warrants screening against other channel families (e.g., potassium or sodium channels).
Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of analogues to systematically probe the importance of the acetamido group, the carboxylic acid, and the substitution pattern on the thiophene ring. For instance, replacing the acetyl group with other acyl groups or sulfonamides could dramatically alter target affinity and selectivity. Computational molecular docking could be used to predict binding modes and guide the design of new analogues. sigmaaldrich.com
The following table presents a hypothetical research plan for exploring new biological targets.
| Research Phase | Activity | Rationale | Potential Outcome |
| Phase 1: Discovery | Screen against a broad kinase panel (e.g., KinomeScan) | Thiophene is a known kinase hinge-binder. | Identification of novel kinase inhibitor scaffolds. |
| Phase 2: Exploration | Test in inflammatory cell models (e.g., cytokine release assays) | Thiophene derivatives have shown anti-inflammatory properties. | Discovery of new leads for autoimmune diseases. |
| Phase 3: SAR Development | Synthesize analogues with varied N-acyl groups. | The N-acyl group can be modified to optimize target binding. | Improved potency and selectivity for identified targets. |
| Phase 4: MoA Studies | Use chemical proteomics to identify cellular binding partners. | Unbiased approach to find novel, unexpected targets. | Elucidation of new mechanisms of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
